molecular formula C6H9BrN2O B2928911 3-bromo-1-(2-methoxyethyl)-1H-pyrazole CAS No. 1427012-33-6

3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B2928911
CAS No.: 1427012-33-6
M. Wt: 205.055
InChI Key: FGMQGKBEVSJWJE-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is an organic compound with the molecular formula C6H9BrN2O It is a pyrazole derivative, characterized by the presence of a bromine atom at the third position and a 2-methoxyethyl group at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole typically involves the bromination of 1-(2-methoxyethyl)-1H-pyrazole. One common method is the reaction of 1-(2-methoxyethyl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the third position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of hazardous by-products. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of the bromine atom can yield 1-(2-methoxyethyl)-1H-pyrazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Pyrazole oxides.

    Reduction: 1-(2-methoxyethyl)-1H-pyrazole.

Scientific Research Applications

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the 2-methoxyethyl group contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-pyrazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-1H-pyrazole: Lacks the 2-methoxyethyl group, affecting its solubility and binding properties.

    3-Bromo-1-(2-hydroxyethyl)-1H-pyrazole: Contains a hydroxyl group instead of a methoxy group, influencing its reactivity and biological activity.

Uniqueness

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 2-methoxyethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity in chemical reactions and its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-bromo-1-(2-methoxyethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQGKBEVSJWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-1H-pyrazol-1-yl)ethanol obtained in Step D of Example 6 (300 mg) in N,N-dimethylformamide (16 mL) were added sodium hydride (55%, 137 mg) and iodomethane (196 μL) under ice-cooling. The reaction mixture was stirred under ice-cooling for 2 hr, water was added thereto, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (150 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
196 μL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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